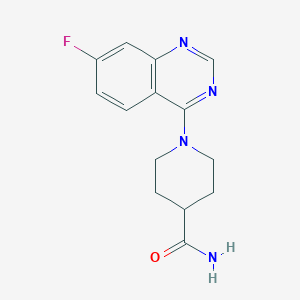

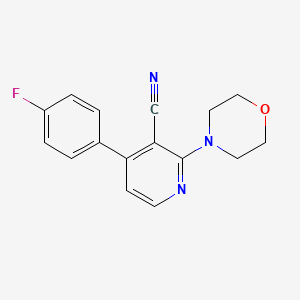

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various fluorophenyl-morpholine derivatives has been explored in several studies. For instance, a method for synthesizing methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which showed potential as a hepatitis B inhibitor . Another study reported the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile using a 'green protocol' . Additionally, an efficient synthesis route for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was established . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol was also described, with an overall yield of 35.8% . Furthermore, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized with a high yield of 82.7% . The continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for Linezolid, was optimized in microreactors . Lastly, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, another Linezolid intermediate, was reported, with good yields and promising antimicrobial activity .

Molecular Structure Analysis

X-ray crystallography has been a common technique for determining the molecular structure of these compounds. The crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was solved, revealing its existence in a monoclinic P21/c space group . Similarly, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in an orthorhombic space group Pbca . Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, were used to obtain the equilibrium geometry of these molecules . Hirshfeld surface analysis was employed to study intermolecular interactions in the crystal of the novel bioactive heterocycle (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various analyses. The study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile included vibrational and NMR analyses, comparing calculated spectra with experimental observations, and reactivity surfaces were analyzed using molecular descriptors . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol involved reactions with phosgene and (R)-glycidyl butyrate . The sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline were synthesized by reacting with substituted aryl sulfonyl chlorides and chloroformates, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various spectroscopic techniques. IR, NMR (1H and 13C), and mass spectrometry were used to elucidate the structures of the synthesized compounds . The antimicrobial potency of the sulfonamides and carbamates was examined, with some compounds showing potent activity against bacteria and fungi . Molecular docking studies were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site, correlating with the observed antimicrobial activity .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSAFUFPYLXOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)